4-{4-[(4-methoxyphenyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one
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Overview
Description
4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrophenyl group, and a dihydrophthalazinone core
Preparation Methods
The synthesis of 4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reduction of Schiff bases, which are formed by the condensation of primary amines with aldehydes or ketones. The reduction is often carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent and conditions used.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The methoxyphenyl group may also contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar compounds include:
- **2-[(4-METHOXYPHENYL)AMINO]METHYL]-6-METHOXYPHENOL
- **4-[(4-METHOXYPHENYL)AMINO]METHYL]-N,N-DIMETHYLANILINE
- **2-[(4-CHLOROPHENYL)AMINOMETHYL]-6-METHOXYPHENOL
These compounds share structural similarities with 4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE but differ in their specific functional groups and overall reactivity. The presence of the nitro group in the title compound makes it unique, as it can undergo specific reduction and substitution reactions that are not possible with the other compounds.
Properties
Molecular Formula |
C22H18N4O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-[4-(4-methoxyanilino)-3-nitrophenyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C22H18N4O4/c1-25-22(27)18-6-4-3-5-17(18)21(24-25)14-7-12-19(20(13-14)26(28)29)23-15-8-10-16(30-2)11-9-15/h3-13,23H,1-2H3 |
InChI Key |
OZKYQYOBCQIJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NC4=CC=C(C=C4)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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